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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6,7-dinitroquinoxaline-

2,3-dione (DNQX), a competitive AMPA/kainate receptor antagonist, in preclinical research to

block the behavioral sensitization induced by amphetamine. The provided protocols and data

are intended to guide researchers in designing and conducting experiments to investigate the

role of glutamatergic neurotransmission in the development and expression of

psychostimulant-induced neuroadaptations.

Introduction
Behavioral sensitization to psychostimulants, such as amphetamine, is a phenomenon

characterized by a progressive and enduring enhancement of the locomotor and stereotypic

effects of the drug upon repeated, intermittent administration. This process is thought to

underlie aspects of addiction, including drug craving and relapse. The neurobiological

mechanisms of sensitization are complex, involving long-term potentiation (LTP)-like changes

in synaptic plasticity within the mesocorticolimbic dopamine system. Glutamatergic signaling,

particularly through AMPA receptors, plays a critical role in these neuroplastic changes. DNQX,

by blocking AMPA/kainate receptors, has been instrumental in elucidating the contribution of

this system to amphetamine sensitization.[1][2]
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Amphetamine increases extracellular dopamine levels in brain regions like the nucleus

accumbens (NAc) and ventral tegmental area (VTA). This surge in dopamine, coupled with

alterations in glutamatergic signaling, is crucial for the initiation and expression of sensitization.

DNQX is hypothesized to interfere with this process by blocking the excitatory post-synaptic

potentials mediated by AMPA receptors, thereby preventing the downstream signaling

cascades that lead to synaptic strengthening and behavioral sensitization.
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Figure 1: Simplified signaling pathway of DNQX action.
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Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of

DNQX on amphetamine-induced behaviors.

Table 1: Effect of DNQX on Amphetamine-Induced Locomotor Activity

Animal
Model

Brain
Region

Amphetami
ne Dose

DNQX Dose
Effect on
Locomotor
Activity

Reference

Rat
Nucleus

Accumbens
1 mg/kg (i.p.)

1 µ g/0.5

µL/side

Marginally

attenuated

during the

first training

session

[3]

Rat

Ventral

Tegmental

Area

1 mg/kg (i.p.)
1 µg

(bilateral)

Potentiated

contraversive

turning

(unilateral

DNQX)

[1]

Table 2: Effect of DNQX on Amphetamine-Induced Conditioned Place Preference (CPP)

Animal
Model

Brain
Region

Amphetami
ne Dose

DNQX Dose
Effect on
CPP

Reference

Rat
Nucleus

Accumbens
1 mg/kg (i.p.)

1 µ g/0.5

µL/side

Inhibited

acquisition
[3]

Rat
Nucleus

Accumbens
Not specified

1 µ g/0.5

µL/side

Inhibited

expression
[3]

Table 3: Effect of DNQX on Amphetamine-Induced Stereotypy
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Animal
Model

Route of
Administrat
ion

Amphetami
ne Dose

DNQX Dose
Effect on
Stereotypy

Reference

Mouse Systemic Not specified Not specified

Blocks both

induction and

expression

[2]

Experimental Protocols
Protocol 1: Intracerebral Microinjection of DNQX
This protocol describes the procedure for targeted delivery of DNQX into a specific brain

region, such as the nucleus accumbens or ventral tegmental area.

Materials:

DNQX (6,7-dinitroquinoxaline-2,3-dione)

Artificial cerebrospinal fluid (aCSF) or saline for vehicle

Stereotaxic apparatus

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

Microinjection pump and syringes (e.g., Hamilton syringes)

Guide cannulae and internal injectors

Dental cement and skull screws

Surgical instruments

Procedure:

Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Ensure

a surgical plane of anesthesia is maintained throughout the procedure.

Surgical Implantation of Guide Cannulae:
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Make a midline incision on the scalp to expose the skull.

Drill small holes in the skull at the desired coordinates for the guide cannulae and anchor

screws.

Lower the guide cannulae to the target coordinates (e.g., for Nucleus Accumbens in rats:

AP +1.6, ML ±1.5, DV -6.5 from bregma).

Secure the cannulae and screws with dental cement.

Insert dummy cannulae to keep the guide cannulae patent.

Allow the animal to recover for at least one week post-surgery.

DNQX Preparation: Dissolve DNQX in aCSF or saline to the desired concentration (e.g., 1 µ

g/0.5 µL).

Microinjection:

Gently restrain the animal and remove the dummy cannulae.

Insert the internal injector, extending slightly beyond the tip of the guide cannula, into the

guide.

Infuse the DNQX solution or vehicle at a slow, controlled rate (e.g., 0.25 µL/min).

Leave the injector in place for an additional minute to allow for diffusion.

Withdraw the injector and replace the dummy cannula.

Pre-operative Surgical Procedure Post-operative & Dosing

Anesthetize Animal Mount in Stereotaxic
Apparatus Scalp Incision Drill Skull Holes Implant Guide Cannulae

& Anchor Screws
Secure with

Dental Cement 1 Week Recovery Prepare DNQX Solution Microinject DNQX
or Vehicle

Proceed to
Behavioral Testing
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Figure 2: Workflow for intracerebral microinjection.

Protocol 2: Amphetamine-Induced Locomotor
Sensitization
This protocol details a typical procedure for inducing and assessing locomotor sensitization to

amphetamine and testing the effect of DNQX.

Apparatus:

Open-field activity chambers equipped with photobeam detectors or video tracking software.

Procedure:

Habituation: Habituate the animals to the testing chambers for 30-60 minutes for at least 2

consecutive days prior to the start of the experiment.

Induction Phase (Development of Sensitization):

On Day 1 (Baseline), administer vehicle and record locomotor activity for 60-90 minutes.

On subsequent days (e.g., Days 2-6, every other day), pre-treat with either vehicle or

DNQX (systemically or via microinjection) at a specified time before amphetamine

administration (e.g., 10 minutes for intracerebral, 30 minutes for systemic).

Administer amphetamine (e.g., 1-2.5 mg/kg, i.p.) and immediately place the animal in the

activity chamber to record locomotor activity for 60-120 minutes.

Withdrawal Period: House the animals in their home cages with no drug treatment for a

period of 7-21 days.

Expression Phase:

On the test day, pre-treat all animals with vehicle (to test the expression of sensitization).

Alternatively, to test the effect of DNQX on expression, pre-treat a subset of amphetamine-

sensitized animals with DNQX.

Administer a challenge dose of amphetamine (e.g., 1 mg/kg, i.p.) to all groups.
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Record locomotor activity for 60-120 minutes.

Data Analysis:

Quantify locomotor activity as total distance traveled, number of beam breaks, or time spent

mobile.

Compare the locomotor response to amphetamine on the first and last days of the induction

phase to confirm the development of sensitization.

Compare the locomotor response to the amphetamine challenge between the saline pre-

treated and amphetamine pre-treated groups to assess the expression of sensitization.

Analyze the effect of DNQX on both the development and expression of sensitization.
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Activity Chambers

Induction Phase
(Repeated Amphetamine +/- DNQX)

Drug-Free
Withdrawal Period

Expression Test
(Amphetamine Challenge +/- DNQX)

Data Analysis
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Figure 3: Experimental timeline for locomotor sensitization.
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Protocol 3: Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding properties of amphetamine and the effect of

DNQX on the acquisition and expression of this learned association.

Apparatus:

A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer

compartments.

Procedure:

Pre-Conditioning (Baseline Preference):

On Day 1, place the animal in the central compartment and allow free access to all

compartments for 15-20 minutes.

Record the time spent in each compartment to establish any initial preference. Animals

showing a strong unconditioned preference for one side may be excluded.

Conditioning Phase (Acquisition):

This phase typically lasts for 4-8 days.

On drug conditioning days, pre-treat with DNQX or vehicle, then administer amphetamine

(e.g., 1-2.5 mg/kg, i.p.) and confine the animal to one of the outer compartments (the drug-

paired side) for 30-45 minutes.

On vehicle conditioning days (often alternating with drug days), administer vehicle and

confine the animal to the opposite compartment (the vehicle-paired side) for the same

duration. The assignment of the drug-paired compartment should be counterbalanced

across animals.

Post-Conditioning Test (Expression):

One day after the final conditioning session, place the animal in the central compartment

in a drug-free state and allow free access to all compartments for 15-20 minutes.
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To test the effect of DNQX on expression, administer DNQX prior to this test session.

Record the time spent in each compartment.

Data Analysis:

Calculate a preference score as the time spent in the drug-paired compartment minus the

time spent in the vehicle-paired compartment during the post-conditioning test.

A significant increase in time spent in the drug-paired compartment indicates a conditioned

place preference.

Compare the preference scores between groups to determine the effect of DNQX on the

acquisition or expression of CPP.

Conclusion
DNQX is a valuable pharmacological tool for investigating the role of AMPA/kainate receptor-

mediated glutamatergic transmission in the neuroplasticity underlying amphetamine-induced

behavioral sensitization. The protocols outlined above provide a framework for studying the

effects of DNQX on different facets of this phenomenon, from locomotor activation to the

rewarding properties of the drug. By carefully designing and executing these experiments,

researchers can further unravel the complex molecular and circuit-level mechanisms of

psychostimulant addiction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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